Diosbulbine B

Vue d'ensemble

Description

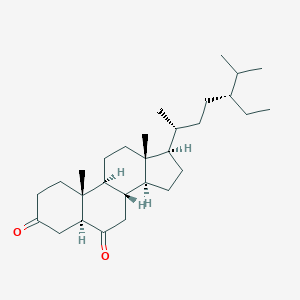

La diosbulbine B est un composé de diterpène lactone principalement présent dans le tubercule de Dioscorea bulbifera L., communément appelé patate douce. Ce composé est connu pour ses activités pharmacologiques significatives, notamment ses propriétés antitumorales et anti-inflammatoires. Elle est également associée à une hépatotoxicité et à d'autres effets toxiques .

Applications De Recherche Scientifique

Diosbulbin B has several scientific research applications, including:

Mécanisme D'action

Target of Action

Diosbulbin B (DSB) is a major component of Dioscorea bulbifera L., a common herbal medicine . It has been found to interact with several targets, including the PD-L1/NLRP3 signaling pathway and the oncogene Yin Yang 1 (YY1) . These targets play crucial roles in cell cycle regulation, apoptosis, and pyroptotic cell death .

Mode of Action

DSB interacts with its targets in a complex manner. It has been reported that low-dose DSB can downregulate PD-L1 to activate the NLRP3-mediated pyroptotic cell death pathway . Additionally, DSB can directly interact with YY1 and inhibit its expression . The reduction in YY1 results in the triggering of the tumor suppressor P53, which induces cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

DSB affects several biochemical pathways. It has been found to inhibit fatty acid β-oxidation, partial glycolysis, and the TCA cycle . Dsb treatment can also compensate for the low adenosine triphosphate (atp) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Pharmacokinetics

The metabolism and reactive metabolites of DSB in vitro (with human and animal liver microsomes) and in vivo in rats have been investigated . DSB is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH . The bioactivation enzymes of DSB were identified as CYP3A4/5, 2C9, and 2C19 . CYP3A4 was found to be the primary enzyme .

Result of Action

DSB has been shown to have significant effects on cells. Specifically, it can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells . It also notably inhibits the growth of subcutaneous tumors in nude mice . Moreover, DSB can trigger cell pyroptosis in cisplatin-resistant gastric cancer (CR-GC) cells co-treated with cisplatin .

Action Environment

The action of DSB can be influenced by environmental factors. For instance, the gender difference in CYP3A expression in mice and rats contributed to the gender-related liver injury and pharmacokinetics in mice and rats, respectively . Furthermore, the hepatotoxicity of DSB can be prevented by ferulic acid , suggesting that the presence of other compounds can influence the action, efficacy, and stability of DSB.

Safety and Hazards

Diosbulbin B is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Diosbulbin B .

Analyse Biochimique

Biochemical Properties

Diosbulbin B interacts with various enzymes, proteins, and other biomolecules. It requires metabolic activation for inducing liver injury . Protein covalent binding of an electrophilic reactive intermediate of Diosbulbin B is considered to be one of the key mechanisms of cytotoxicity . The reactive metabolites of Diosbulbin B are formed by the action of CYP3A4/5, 2C9, and 2C19 enzymes .

Cellular Effects

Diosbulbin B has significant effects on various types of cells and cellular processes. It has been found to hinder the progression of non-small cell lung cancer (NSCLC) both in vitro and in vivo settings at a no-observed-adverse-effect concentration (NOAEC) and a safe dosage . Specifically, Diosbulbin B induced significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells .

Molecular Mechanism

Diosbulbin B exerts its effects at the molecular level through various mechanisms. The molecular mechanism underlying toxicity in mouse lung cells is the Diosbulbin B-mediated inhibition of fatty acid β-oxidation, partial glycolysis, and the TCA cycle . Diosbulbin B treatment can also compensate for the low Adenosine triphosphate (ATP) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Temporal Effects in Laboratory Settings

The effects of Diosbulbin B change over time in laboratory settings. For instance, the crosslink showed time- and dose-dependence in animals given Diosbulbin B . The levels of hepatic protein adductions were proportional to the severity of hepatotoxicity of Diosbulbin B .

Dosage Effects in Animal Models

The effects of Diosbulbin B vary with different dosages in animal models. Low-dose Diosbulbin B (12.5 μM) downregulated PD-L1 to activate NLRP3-mediated pyroptosis, and inhibited cancer stem cells (CSCs) properties, to sensitize cisplatin-resistant gastric cancer (GC) cells to cisplatin .

Metabolic Pathways

Diosbulbin B is involved in various metabolic pathways. The main metabolic pathway of Diosbulbin B involves the action of CYP3A4/5, 2C9, and 2C19 enzymes . Diosbulbin B is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH .

Transport and Distribution

It is known that Diosbulbin B is metabolized to a cis-enedial intermediate which reacts with protein to form protein covalent binding and induces hepatotoxicity .

Subcellular Localization

It is known that Diosbulbin B can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells , suggesting that it may have significant effects on the cell cycle and apoptosis pathways.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La diosbulbine B peut être synthétisée par diverses réactions chimiques impliquant la partie furane. Une méthode courante implique l'utilisation d'enzymes cytochrome P450 pour catalyser la formation d'intermédiaires réactifs à partir des extraits de Dioscorea bulbifera L. extraits . La voie de synthèse comprend généralement des étapes telles que l'oxydation, la réduction et la cyclisation pour former la structure de diterpène lactone contenant du furane.

Méthodes de production industrielle

La production industrielle de la this compound implique l'extraction et la purification du composé à partir de Dioscorea bulbifera L. Ce processus comprend l'extraction par solvant, la chromatographie et la cristallisation pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La diosbulbine B subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des intermédiaires réactifs qui contribuent à son hépatotoxicité.

Réduction : La réduction du cycle furane peut conduire à la formation de dérivés moins toxiques.

Substitution : Les réactions de substitution impliquant la partie furane peuvent modifier l'activité biologique de la this compound.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants utilisés dans les réactions de la this compound comprennent le peroxyde d'hydrogène et les enzymes cytochrome P450.

Agents réducteurs : Le borohydrure de sodium et d'autres agents réducteurs sont utilisés pour réduire le cycle furane.

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent divers dérivés oxydés et réduits, qui peuvent avoir des activités biologiques et des toxicités différentes .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la réactivité des diterpènes contenant du furane.

Biologie : Étudiée pour ses effets sur les processus cellulaires tels que l'apoptose et l'autophagie.

Médecine : Exploré pour ses propriétés antitumorales et anti-inflammatoires potentielles.

Industrie : Utilisée dans le développement de nouveaux médicaments et comme composé de référence dans les études toxicologiques.

Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Apoptose dépendante des mitochondries : La this compound induit l'apoptose dans les hépatocytes par la génération d'espèces réactives de l'oxygène et l'activation des caspases.

Régulation de l'autophagie : La this compound module l'autophagie, ce qui peut soit protéger contre ses effets toxiques, soit les exacerber.

Activation métabolique : La partie furane de la this compound est activée métaboliquement pour former des intermédiaires réactifs qui se lient aux protéines et provoquent une hépatotoxicité.

Comparaison Avec Des Composés Similaires

Composés similaires

Diosbulbine C : Un autre diterpène lactone trouvé dans Dioscorea bulbifera L., avec des propriétés antitumorales similaires mais des profils de toxicité différents.

Diosbulbine D : Un composé apparenté avec des activités pharmacologiques distinctes et une hépatotoxicité inférieure à celle de la diosbulbine B.

Unicité

La this compound est unique en raison de ses puissantes activités antitumorales et anti-inflammatoires, associées à son hépatotoxicité significative. La présence de la partie furane est un facteur clé dans son activité biologique et sa toxicité .

Propriétés

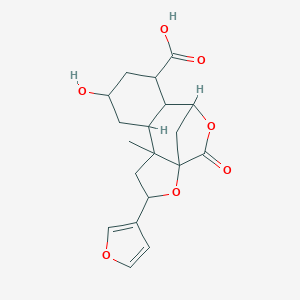

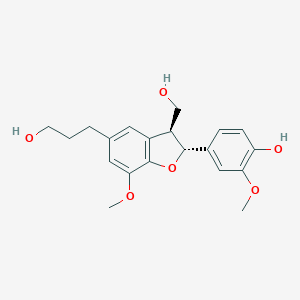

IUPAC Name |

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.